molecular formula C23H24N4O3S B2421236 N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide CAS No. 941003-88-9

N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

Cat. No.: B2421236
CAS No.: 941003-88-9
M. Wt: 436.53
InChI Key: HKHKSMKYVORHHU-UHFFFAOYSA-N
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Description

N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide (CAS 941003-88-9) is a synthetic small molecule with a molecular formula of C23H24N4O3S and a molecular weight of 436.53 g/mol . This compound features a benzenesulfonamide core, a privileged structure in medicinal chemistry, which is derivatized with an N-benzyl-N-methyl group and linked to a 4-cyano-5-(piperidin-1-yl)-1,3-oxazole moiety . The integration of the sulfonamide functional group is significant, as this class of compounds is known to exhibit a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, playing roles in treating conditions like inflammation and glaucoma . Furthermore, the piperidine ring is the most common heterocyclic subunit among FDA-approved drugs, underscoring its pharmaceutical relevance . The oxazole ring, a heterocyclic scaffold, is also valuable for the design of novel therapeutics with anticancer, antiviral, and antibacterial properties due to its ability to form diverse interactions with enzymes and receptors . Recent research on structurally similar N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives has demonstrated promising in vitro activity against the NCI-60 panel of human cancer cell lines, with COMPARE analysis suggesting that disruption of microtubule formation may be one potential mechanism of anticancer action . This compound is offered with a purity of 95% and is available for research and development purposes . This product is intended for non-human research applications only. It is not intended for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-benzyl-4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-26(17-18-8-4-2-5-9-18)31(28,29)20-12-10-19(11-13-20)22-25-21(16-24)23(30-22)27-14-6-3-7-15-27/h2,4-5,8-13H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHKSMKYVORHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This step might involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the Piperidine Ring: This can be done through nucleophilic substitution or addition reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, cyanides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antibacterial or antiviral agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group suggests that it might inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Oxazole Derivatives: Compounds containing the oxazole ring, known for various biological activities.

Uniqueness

N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is unique due to its complex structure, which combines multiple functional groups that can interact with different biological targets, potentially leading to a wide range of applications.

Biological Activity

N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several notable functional groups:

  • Benzene sulfonamide : Known for its antibacterial and enzyme-inhibiting properties.
  • Oxazole ring : Associated with various biological activities, including anticancer effects.
  • Piperidine moiety : Often linked to neuropharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can inhibit various cellular pathways, particularly those related to cancer proliferation and neurodegenerative diseases. The compound may target:

  • Kinases : Enzymes that play a crucial role in cellular signaling.
  • Proteases : Involved in the degradation of proteins, which is vital in cancer progression.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-benzyl sulfonamides exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown promising IC50 values in the micromolar range against pancreatic cancer cell lines, indicating potent anticancer activity .
Cell LineIC50 (µM)Reference
PANC-1< 0.5
MCF-70.65
U9372.78

Mechanisms of Cytotoxicity

Research indicates that the cytotoxic effects are mediated through:

  • Induction of Apoptosis : Flow cytometry assays revealed that the compound can induce apoptosis in cancer cells in a dose-dependent manner.
  • Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions involved in cancer cell survival .

Case Studies

Several studies have focused on the synthesis and evaluation of N-benzyl sulfonamides:

  • Library Screening : A library of 44 compounds was synthesized, with several showing selective activity against pancreatic cancer cells. Notably, compounds displayed sub-micromolar potency against PANC-1 cells .
  • Comparative Studies : In comparative studies, certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin, reinforcing their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxazole core via cyclization of cyano-containing precursors with piperidine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
  • Step 2: Introduction of the sulfonamide group via nucleophilic substitution between the oxazole intermediate and N-benzyl-N-methylbenzenesulfonamide. Catalysts like triethylamine or DMAP are often used to enhance reactivity .
  • Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity .
    Key challenges include controlling regioselectivity during oxazole formation and minimizing side reactions in sulfonamide coupling .

Q. How is the structural confirmation of this compound performed?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify proton environments (e.g., benzyl, oxazole, and piperidine signals) and confirm substitution patterns .
  • X-ray Crystallography: Resolves bond lengths/angles, particularly for the oxazole-sulfonamide linkage and piperidine conformation .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+^+ ion matching calculated mass) .
    Discrepancies in NOE (Nuclear Overhauser Effect) data may arise from flexible piperidine or benzyl groups, requiring computational modeling for validation .

Q. What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% threshold) .
  • TLC: Monitors reaction progress using silica gel plates and visualizing agents (e.g., iodine vapor) .
  • Accelerated Stability Studies: Samples are stored at 40°C/75% RH for 4 weeks; degradation products (e.g., hydrolyzed oxazole) are analyzed via LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonamide coupling step?

Methodological Answer: Yield optimization strategies include:

  • Solvent Selection: Dichloromethane (DCM) minimizes steric hindrance compared to bulkier solvents like THF .
  • Catalyst Screening: DMAP (4-dimethylaminopyridine) improves nucleophilicity of the sulfonamide nitrogen .
  • Temperature Control: Reactions conducted at 0–5°C reduce side-product formation (e.g., over-alkylation) .
    Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., solvent polarity, catalyst loading) .

Q. How do structural modifications (e.g., piperidine substitution) influence biological activity?

Methodological Answer:

  • Piperidine Substitution: Replacing N-methyl with bulkier groups (e.g., N-cyclohexyl) may enhance receptor binding affinity but reduce solubility .
  • Oxazole Modifications: Introducing electron-withdrawing groups (e.g., nitro) at the 4-position increases metabolic stability but may alter cytotoxicity profiles .
    Experimental Validation:
  • QSAR Modeling: Correlates substituent electronic parameters (Hammett σ) with IC50_{50} values in enzyme inhibition assays .
  • Crystallographic Data: Resolve ligand-receptor interactions (e.g., hydrogen bonding with sulfonamide oxygen) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis: Verify assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays) .
  • Structural Reanalysis: Confirm compound identity via LC-MS and 19^{19}F NMR (if fluorinated analogs are used) .
  • Meta-Analysis: Compare IC50_{50} values normalized to reference inhibitors (e.g., staurosporine for kinase studies) .
    For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or efflux pump expression .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Glide simulates binding to ATP-binding pockets (e.g., kinases) using crystal structures from the PDB .
  • MD Simulations: GROMACS assesses dynamic stability of ligand-receptor complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP): Quantifies ΔΔG for piperidine substitutions to prioritize synthetic targets .

Q. What strategies improve regioselectivity in oxazole functionalization?

Methodological Answer:

  • Protecting Groups: Temporarily block the sulfonamide nitrogen with Boc (tert-butoxycarbonyl) during oxazole bromination .
  • Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) to direct cyano group introduction at the 4-position of oxazole .
  • Microwave-Assisted Synthesis: Enhances reaction uniformity and reduces byproducts in cyclization steps .

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